H-|A-HoAla(3-benzothienyl)-OH
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Overview
Description
“H-|A-HoAla(3-benzothienyl)-OH” is a synthetic compound that features a 3-benzothienyl group attached to a modified alanine residue
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “H-|A-HoAla(3-benzothienyl)-OH” typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as alanine and 3-benzothiophene.
Protection and Activation: The amino group of alanine is protected using a suitable protecting group, and the carboxyl group is activated for coupling.
Coupling Reaction: The activated alanine derivative is coupled with 3-benzothiophene under specific reaction conditions, such as the presence of a coupling reagent like EDCI or DCC.
Deprotection: The protecting group is removed to yield the final product, “this compound”.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
“H-|A-HoAla(3-benzothienyl)-OH” can undergo various chemical reactions, including:
Oxidation: The 3-benzothienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzothienyl group or other functional groups present in the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzothienyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens, nucleophiles, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothienyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothienyl ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “H-|A-HoAla(3-benzothienyl)-OH” involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating their activity.
Signal Transduction: The compound could influence signal transduction pathways, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
H-|A-HoAla(3-thienyl)-OH: A similar compound with a thiophene ring instead of a benzothiophene ring.
H-|A-HoAla(3-furyl)-OH: A compound with a furan ring in place of the benzothiophene ring.
Uniqueness
“H-|A-HoAla(3-benzothienyl)-OH” is unique due to the presence of the benzothienyl group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be attributed to the electronic and steric effects of the benzothienyl ring.
Biological Activity
H-|A-HoAla(3-benzothienyl)-OH is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, synthesis methods, and relevant case studies.
Structural Characteristics
This compound is characterized by a hydrophobic domain (H-D), an amino acid derivative (A-HoAla), and a hydroxyl group (-OH). The inclusion of the 3-benzothienyl moiety imparts aromatic characteristics that may enhance the compound's stability and reactivity. The molecular formula and weight are crucial for understanding its properties:
Property | Value |
---|---|
Molecular Formula | C12H13NO3S |
Molecular Weight | 251.30 g/mol |
IUPAC Name | H- |
Biological Activity
Preliminary studies indicate that this compound exhibits several notable biological activities, particularly in relation to mitochondrial function. The compound has been shown to inhibit mitochondrial translation, which is critical for protein synthesis within mitochondria. This inhibition occurs through binding to the ribosome in a manner similar to natural amino acids, thus blocking the synthesis of proteins necessary for mitochondrial functionality.
The mechanism of action involves several biochemical pathways:
- Inhibition of Mitochondrial Translation : this compound binds to the formyl group at position 37 on mitochondrial proteins, interfering with their synthesis.
- Potential Anticancer Activity : Initial cytotoxicity studies suggest that the compound may exhibit selective toxicity towards tumor cells, although further research is needed to elucidate specific pathways involved .
Case Studies and Research Findings
- Study on Mitochondrial Function :
-
Comparative Analysis with Related Compounds :
- Comparative studies with structurally similar compounds, such as 3-Benzothienyl-L-alanine, revealed that while both compounds share a common benzothienyl moiety, their biological activities differ significantly. For instance, 3-Benzothienyl-L-alanine was noted for its ability to inhibit mitochondrial translation more effectively than other derivatives.
Synthesis Methods
The synthesis of this compound can be achieved through various methods:
- Peptide Coupling Reactions : Utilizing standard peptide coupling techniques to combine amino acid derivatives with benzothienyl groups.
- Titration Calorimetry : This method allows for precise control over reaction conditions, enhancing yield and purity.
Each method presents unique advantages and challenges regarding scalability and purity.
Potential Applications
Given its biological activities, this compound holds promise for various applications:
- Drug Development : Its ability to inhibit mitochondrial functions positions it as a potential lead compound for developing therapeutics targeting mitochondrial diseases or cancer.
- Material Science : The compound's unique structural properties may also lend themselves to applications in materials science, particularly in creating novel biomaterials.
Properties
Molecular Formula |
C12H13NO2S |
---|---|
Molecular Weight |
235.30 g/mol |
IUPAC Name |
(3S)-3-amino-4-(1-benzothiophen-3-yl)butanoic acid |
InChI |
InChI=1S/C12H13NO2S/c13-9(6-12(14)15)5-8-7-16-11-4-2-1-3-10(8)11/h1-4,7,9H,5-6,13H2,(H,14,15)/t9-/m0/s1 |
InChI Key |
FGCYUNZSPGBIGH-VIFPVBQESA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CS2)C[C@@H](CC(=O)O)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)CC(CC(=O)O)N |
Origin of Product |
United States |
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